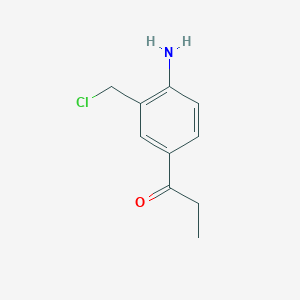

1-(4-Amino-3-(chloromethyl)phenyl)propan-1-one

CAS No.:

Cat. No.: VC18838966

Molecular Formula: C10H12ClNO

Molecular Weight: 197.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12ClNO |

|---|---|

| Molecular Weight | 197.66 g/mol |

| IUPAC Name | 1-[4-amino-3-(chloromethyl)phenyl]propan-1-one |

| Standard InChI | InChI=1S/C10H12ClNO/c1-2-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,6,12H2,1H3 |

| Standard InChI Key | KXSIYNQNAMOXDF-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)C1=CC(=C(C=C1)N)CCl |

Introduction

Structural and Chemical Properties

The compound’s structure features a phenyl ring with three key substituents:

-

4-Amino group: A primary amine that enables hydrogen bonding and participation in acid-base reactions.

-

3-Chloromethyl group: A chlorinated alkyl chain that introduces electrophilicity and steric bulk.

-

Propan-1-one backbone: A ketone group at the terminal position of a three-carbon chain, contributing to polarity and reactivity.

Table 1: Comparative Analysis of Structural Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 1-(4-Amino-3-(chloromethyl)phenyl)propan-1-one | C₁₀H₁₂ClNO | 197.66 | 4-NH₂, 3-CH₂Cl, propan-1-one |

| 1-(4-Amino-2-(chloromethyl)phenyl)propan-2-one | C₁₀H₁₂ClNO | 197.66 | 4-NH₂, 2-CH₂Cl, propan-2-one |

| 1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one | C₁₀H₁₁BrClNO | 276.56 | 4-NH₂, 3-CH₂Cl, 3-Br-propan-1-one |

| 1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one | C₁₀H₁₁Cl₂NO | 232.11 | 4-NH₂, 3-CH₂Cl, 2-Cl-propan-1-one |

The 3-chloromethyl substituent distinguishes this compound from its 2-chloromethyl isomer, altering electronic distribution and steric interactions. Compared to brominated or dichlorinated analogs, the absence of additional halogens simplifies its reactivity profile, favoring nucleophilic substitution at the chloromethyl site.

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis protocol for 1-(4-Amino-3-(chloromethyl)phenyl)propan-1-one is documented, analogous pathways suggest a multi-step approach:

-

Friedel-Crafts Acylation: Introduction of the propan-1-one moiety to a chloromethyl-substituted aniline derivative.

-

Protection/Deprotection of Amino Group: Use of acetyl or tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during chloromethylation.

-

Chloromethylation: Reaction with formaldehyde and hydrochloric acid under Lewis acid catalysis (e.g., ZnCl₂) to install the chloromethyl group.

Critical Reaction Conditions:

-

Temperature: 0–5°C to minimize polyalkylation.

-

Solvent: Dichloromethane or chloroform for optimal solubility.

-

Catalysts: Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution.

Industrial Scalability

Continuous flow reactors could improve yield and purity by ensuring precise control over reaction parameters such as residence time and temperature gradients. Batch processes remain viable for small-scale synthesis, with typical yields of 60–75% for analogous compounds.

Physicochemical Properties

Predicted properties derived from computational models and analog data:

-

Boiling Point: 365–380°C (similar to).

-

Density: 1.45–1.55 g/cm³.

-

pKa: 2.8–3.2 (amine group).

-

LogP: 1.8–2.3, indicating moderate lipophilicity.

The compound’s solubility profile suggests preferential dissolution in polar aprotic solvents (e.g., DMSO, DMF) over aqueous media, a trait shared with its brominated counterpart.

Applications in Materials Science

Polymer Modification

The chloromethyl group enables grafting onto polymer backbones (e.g., polystyrene) to create functionalized materials for ion-exchange resins or catalytic supports.

Coordination Chemistry

The amino and ketone groups can act as ligands for metal ions, forming complexes with potential applications in catalysis or photoluminescence.

Challenges and Future Directions

-

Synthetic Optimization: Improving chloromethylation efficiency while minimizing by-products.

-

Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.

-

Drug Discovery: Screening against cancer cell lines and infectious pathogens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume